Pentyl 2-(trifluoromethyl)prop-2-enoate
Description
Pentyl 2-(trifluoromethyl)prop-2-enoate is an α,β-unsaturated ester characterized by a trifluoromethyl (-CF₃) group at the β-position of the propenoate backbone and a pentyl ester moiety. The trifluoromethyl group is strongly electron-withdrawing, which polarizes the double bond, enhancing reactivity in polymerization or Michael addition reactions. The pentyl chain contributes to hydrophobic behavior, increasing solubility in non-polar solvents and reducing crystallinity compared to shorter-chain esters.
Potential applications include:
- Fluoropolymer synthesis due to the CF₃ group’s thermal and chemical stability.
- Specialty coatings or adhesives where hydrophobicity and durability are critical.
Properties
CAS No. |
769175-03-3 |
|---|---|
Molecular Formula |
C9H13F3O2 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
pentyl 2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C9H13F3O2/c1-3-4-5-6-14-8(13)7(2)9(10,11)12/h2-6H2,1H3 |
InChI Key |
FOZLRKYILAAXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C(=C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 2-(trifluoromethyl)prop-2-enoate typically involves the reaction of pentyl alcohol with 2-(trifluoromethyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The esterification process results in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-(trifluoromethyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(trifluoromethyl)prop-2-enoic acid.
Reduction: Formation of pentyl 2-(trifluoromethyl)prop-2-enol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentyl 2-(trifluoromethyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of pentyl 2-(trifluoromethyl)prop-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Reactivity and Stability
- Electron-Withdrawing Effects: The trifluoromethyl group in the target compound increases electrophilicity at the α,β-unsaturated site compared to phenyl () or hydroxyl-containing analogs (). This makes it more reactive in radical or anionic polymerizations .
Ester Group Influence :
Physical Properties (Inferred)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
